Cas no 34883-43-7 (2,4'-Dichlorobiphenyl)
2,4'-Dichlorobiphenyl Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl,2,4'-dichloro-
- 2,4'-Dichlorobiphenyl
- 1-chloro-2-(4-chlorophenyl)benzene
- 2,4′-Dichlorobiphenyl
- 2,4'-Dichlorobiphenyl Solution
- 2,4-PCB
- Congener Calibration Mix #7
- PCB Calibration Check Solution
- PCB Congeners Mix #6 (Food & Human Tissue analysis)
- 1,1'-Biphenyl,2,4'-dichloro
- 2,4'-chlorobiphenyl
- 2,4'-Dichloro-1,1'-biphenyl
- 2,4'-dichlorobipenyl
- 2,4-Dichlorobiphenyl100 μg
- Biphenyl,2,4'-dichloro
- NIST
- NOAA Congener List
- PCB 8
- WHO
- 34883-43-7
- NS00004202
- MFCD00152399
- UNII-TTP086070W
- 1,1'-Biphenyhl, 2,4'-dichloro-
- Biphenyl, 2,4'-dichloro-
- CHEBI:34232
- 2,4/'-Dichlorobiphenyl
- TTP086070W
- BDBM50410488
- UFNIBRDIUNVOMX-UHFFFAOYSA-N
- AS-82677
- 1,1'-Biphenyl, 2,4'-dichloro-
- PCB No. 8 10 microg/mL in Isooctane
- UFNIBRDIUNVOMX-UHFFFAOYSA-
- J-019789
- BIDD:ER0096
- SCHEMBL671819
- CS-0369518
- PCB No. 8
- BRN 1946417
- 2,4'-Dicb
- InChI=1/C12H8Cl2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H
- 2,4'-Dichlorobiphenyl, BCR(R) certified Reference Material
- C12H8Cl2
- CHEMBL195890
- 3-05-00-01739 (Beilstein Handbook Reference)
- E78465
- DTXCID902511
- Q27115929
- 1,1'-Biphenyl, 2,4'-dichloro-, Biphenyl, 2,4'-dichloro- (7CI); 2,4'-Dichloro-1,1'-biphenyl; 2,4'-Dichlorobiphenyl; CB 8; PCB 8, 2,4'-DiCB
- 2,4'-DICHLOROBIPHENYL (IUPAC N.8) (purity)
- DTXSID0022511
-
- MDL: MFCD00152399
- Inchi: 1S/C12H8Cl2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H
- InChI Key: UFNIBRDIUNVOMX-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1C=CC(=CC=1)Cl
Computed Properties
- Exact Mass: 222.00000
- Monoisotopic Mass: 222.000306
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 1.2490 (rough estimate)
- Melting Point: 46°C
- Boiling Point: 289.78°C (rough estimate)
- Flash Point: 133.6°C
- Refractive Index: 1.5940 (rough estimate)
- PSA: 0.00000
- LogP: 4.66040
2,4'-Dichlorobiphenyl Customs Data
- HS CODE:2903999010
- Customs Data:
China Customs Code:
2903999010Overview:
2903999010 Polychlorinated biphenyls\Polybrominated biphenyl.Regulatory conditions:89(Prohibited exports,Prohibited imports).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
8.Prohibited exports
9.Prohibited importsSummary:
2903999010 2,3,3',4,5,6-hexachloro-1,1'-biphenyl.supervision conditions:89(articles on the list of prohibited export goods,articles on the list of prohibited import goods).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:5.5%.general tariff:30.0%
2,4'-Dichlorobiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118114-1g |
2,4'-Dichloro-1,1'-biphenyl |
34883-43-7 | 95% | 1g |
$618.00 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D128661-1ml |
2,4'-Dichlorobiphenyl |
34883-43-7 | 100 ug/mL in Isooctane | 1ml |
¥587.90 | 2023-09-03 | |
| BAI LING WEI Technology Co., Ltd. | C-008S-TP-1mL |
2,4'-Dichlorobiphenyl,100 μg/mL in Isooctane |
34883-43-7 | 100 μg/mL in Isooctane | 1mL |
¥ 463 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D863690-1ml |
2,4'-Dichlorobiphenyl |
34883-43-7 | 100 μg/mL | 1ml |
¥459.00 | 2022-01-10 | |
| eNovation Chemicals LLC | Y1246991-1g |
2,4'-DICHLOROBIPHENYL |
34883-43-7 | 98% | 1g |
$175 | 2023-05-17 | |
| TRC | D438925-.5mg |
2,4'-Dichlorobiphenyl |
34883-43-7 | 5mg |
$115.00 | 2023-05-18 | ||
| TRC | D438925-0.5mg |
2,4'-Dichlorobiphenyl |
34883-43-7 | 0.5mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D438925-1mg |
2,4'-Dichlorobiphenyl |
34883-43-7 | 1mg |
$196.00 | 2023-05-18 | ||
| TRC | D438925-2.5mg |
2,4'-Dichlorobiphenyl |
34883-43-7 | 2.5mg |
$391.00 | 2023-05-18 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022108-1ml |
2,4'-Dichlorobiphenyl |
34883-43-7 | 35 μg/mL() | 1ml |
¥536 | 2024-05-24 |
2,4'-Dichlorobiphenyl Suppliers
2,4'-Dichlorobiphenyl Related Literature
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Stuart Harrad,Matthew Robson,Sadegh Hazrati,Victoria S. Baxter-Plant,Kevin Deplanche,Mark D. Redwood,Lynne E. Macaskie J. Environ. Monit. 2007 9 314
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Hu Cheng,Yang Song,Yongrong Bian,Rongting Ji,Fang Wang,Chenggang Gu,Xinglun Yang,Xin Jiang RSC Adv. 2018 8 15915
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3. 537. The kinetics and mechanisms of aromatic halogen substitution. Part X. Products in the chlorination of biphenyl in acetic acidG. H. Beaven,P. B. D. de la Mare,M. Hassan,E. A. Johnson,N. V. Klassen J. Chem. Soc. 1961 2749
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Maya Hammami,Eggert Rühmann,Eva Maurer,Andreas Heine,Michael Gütschow,Gerhard Klebe,Torsten Steinmetzer Med. Chem. Commun. 2012 3 807
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Paul E. Grimmett,Jean W. Munch Anal. Methods 2013 5 151
Additional information on 2,4'-Dichlorobiphenyl
Recent Advances in the Study of 2,4'-Dichlorobiphenyl (CAS: 34883-43-7): Implications for Chemical and Biomedical Research
2,4'-Dichlorobiphenyl (CAS: 34883-43-7) is a chlorinated biphenyl compound that has garnered significant attention in recent years due to its environmental persistence and potential biological effects. As a member of the polychlorinated biphenyl (PCB) family, this compound has been the subject of extensive research to understand its toxicological profile, environmental fate, and potential applications in biomedical fields. This research brief synthesizes the latest findings on 2,4'-Dichlorobiphenyl, focusing on its chemical properties, environmental impact, and emerging biomedical relevance.
Recent studies have highlighted the unique chemical properties of 2,4'-Dichlorobiphenyl, including its stability and lipophilicity, which contribute to its persistence in the environment. Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), have been employed to detect and quantify this compound in various environmental matrices. These studies have revealed its widespread distribution in soil, water, and biota, raising concerns about its potential bioaccumulation and biomagnification in food chains.
In the biomedical realm, research on 2,4'-Dichlorobiphenyl has explored its interactions with cellular receptors and enzymes. A 2023 study published in *Toxicological Sciences* demonstrated that this compound can modulate the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism. This finding has implications for understanding drug-drug interactions and the development of novel therapeutic agents. Additionally, preliminary in vitro studies suggest that 2,4'-Dichlorobiphenyl may exhibit selective cytotoxicity against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Environmental remediation strategies for 2,4'-Dichlorobiphenyl have also seen significant advancements. Recent work has focused on microbial degradation, with several bacterial strains showing promise in breaking down this compound into less harmful metabolites. For instance, a 2022 study identified a novel *Pseudomonas* strain capable of degrading 2,4'-Dichlorobiphenyl under aerobic conditions, offering a potential bioremediation solution for contaminated sites. These findings underscore the importance of interdisciplinary approaches in addressing the challenges posed by persistent organic pollutants.
In conclusion, the study of 2,4'-Dichlorobiphenyl (CAS: 34883-43-7) continues to yield valuable insights into its environmental and biomedical significance. While its persistence and toxicity remain concerns, recent advancements in detection, degradation, and therapeutic applications highlight the compound's dual role as both a pollutant and a potential biomedical tool. Future research should focus on elucidating its mechanisms of action, optimizing remediation strategies, and exploring its therapeutic potential in greater detail.
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